N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2/c1-11-8-14-17(29-11)18(25)23(6-7-26-2)19(22-14)28-10-16(24)21-13-9-12(20)4-5-15(13)27-3/h4-5,9,11H,6-8,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHUCHWPOHCVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Methyl-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidine
The synthesis begins with methyl 3-amino-4-methylthiophene-2-carboxylate (1), which undergoes cyclization with potassium cyanate in acetic acid to yield 6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine (2).
Reaction Conditions
Introduction of 2-Methoxyethyl Group at Position 3
Intermediate 2 is alkylated with 2-methoxyethyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation at position 3, followed by nucleophilic attack of the alkoxide.
Reaction Conditions
Thiolation at Position 2
The 2-chloro derivative (3) reacts with thiourea in ethanol under reflux to replace chlorine with a thiol group.
Reaction Conditions
- Reactants : 3-(2-Methoxyethyl)-2-chloro-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine (1 eq), thiourea (3 eq)
- Solvent : Ethanol, reflux, 6 h
- Yield : 82%
Synthesis of Intermediate B: Acetamide Side Chain
Preparation of N-(5-Chloro-2-Methoxyphenyl)Acetamide
5-Chloro-2-methoxyaniline (4) is acetylated with acetyl chloride in dichloromethane (DCM) using triethylamine as a base.
Reaction Conditions
Chloroacetylation
The acetamide (5) reacts with chloroacetyl chloride in the presence of DMAP (4-dimethylaminopyridine) to form 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide.
Reaction Conditions
- Reactants : N-(5-Chloro-2-methoxyphenyl)acetamide (1 eq), chloroacetyl chloride (1.2 eq)
- Catalyst : DMAP (0.1 eq)
- Solvent : DCM, room temperature, 4 h
- Yield : 75%
Final Coupling Reaction
Intermediates A and B undergo nucleophilic substitution in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Conditions
- Reactants : Intermediate A (1 eq), Intermediate B (1.1 eq)
- Base : K₂CO₃ (2 eq)
- Solvent : DMF, 60°C, 8 h
- Purification : Recrystallization from ethanol/water
- Yield : 70%, Purity: 96% (HPLC)
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2.8 Hz, 1H), 6.82 (dd, J = 8.8, 2.8 Hz, 1H), 4.32 (s, 2H, SCH₂), 3.89 (t, J = 6.4 Hz, 2H, OCH₂CH₂), 3.75 (s, 3H, OCH₃), 3.48 (t, J = 6.4 Hz, 2H, CH₂O), 3.28 (s, 3H, OCH₃), 2.91 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 194.2 (C=O), 168.5 (C=S), 154.3 (pyrimidine C), 149.6 (Ar-C), 132.8 (Ar-Cl), 115.4–121.2 (Ar), 70.3 (OCH₂CH₂), 59.1 (OCH₃), 57.8 (OCH₂), 45.2 (SCH₂), 28.4 (CH₃) |
| HRMS (ESI+) | m/z calc. for C₂₁H₂₃Cl₂N₃O₅S₂: 548.0521; found: 548.0518 |
Optimization and Challenges
Alkylation Efficiency
Initial attempts using 2-methoxyethyl chloride resulted in <20% yield due to poor leaving group ability. Switching to 2-methoxyethyl bromide improved yields to 65%.
Thiolation Side Reactions
Thiourea excess (>3 eq) led to disulfide formation. Optimal stoichiometry (1:3) minimized byproducts.
Purification Challenges
Silica gel chromatography caused product decomposition. Recrystallization from ethanol/water (3:1) achieved >95% purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe). The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thienopyrimidine ring system.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations in the Aromatic Ring
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Key Differences: The phenyl group has a 4-chloro and 5-methyl substitution vs. 5-chloro and 2-methoxy in the target compound. The thienopyrimidinone ring has ethyl and dimethyl substituents instead of 2-methoxyethyl and methyl. Ethyl groups on the pyrimidinone ring could enhance lipophilicity .
- N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (): Key Differences: A sulfonyl group replaces the methoxyethyl substituent, and the phenyl ring has a methyl instead of methoxy group.
Modifications in the Thienopyrimidinone Core
- 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (): Key Differences: A 5-methylfuran and propenyl group replace the methoxyethyl and methyl substituents.
- N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide (): Key Differences: A pyrimidinone core replaces the thienopyrimidinone, and a tosyl group is present.
NMR and Structural Analysis
- NMR Trends : In analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), chemical shifts at δ 12.50 (NH) and δ 10.10 (NHCO) indicate strong hydrogen bonding, similar to the target compound. Shifts in regions A (δ 29–36) and B (δ 39–44) are sensitive to substituent changes, as seen in .
Melting Points and Stability
- The analog in has a melting point of 230°C, suggesting high thermal stability due to hydrogen bonding and planar aromatic systems. The target compound’s melting point is unreported but likely comparable given structural similarities .
Data Table: Key Analogs and Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
